2',4'-Dihydroxyacetophenone

Vue d'ensemble

Description

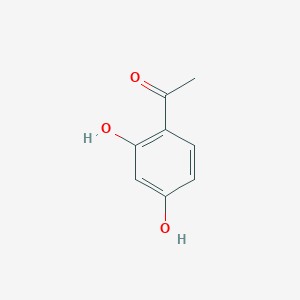

2',4'-dihydroxyacetophenone is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2' and 4'. It has a role as a plant metabolite. It is a member of resorcinols and a dihydroxyacetophenone.

This compound is a natural product found in Daldinia eschscholtzii, Vincetoxicum paniculatum, and other organisms with data available.

See also: Paeonia X suffruticosa root (part of).

Mécanisme D'action

Target of Action

2’,4’-Dihydroxyacetophenone, also known as resoacetophenone, is an acetophenone carrying hydroxy substituents at positions 2’ and 4’. It is a plant metabolite . The primary target of 2’,4’-Dihydroxyacetophenone is Phospholipase (e.g. PLA) . Phospholipases play a crucial role in cellular functions such as signal transduction and cell membrane remodeling.

Mode of Action

This interaction could lead to changes in cellular functions such as signal transduction and cell membrane remodeling .

Biochemical Pathways

2’,4’-Dihydroxyacetophenone is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in a reaction that yields various 4’-substituted flavone derivatives . This process involves the Baker–Venkataraman rearrangement, a classic synthesis method for flavonoids .

Pharmacokinetics

It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by plant-based biochemical processes.

Result of Action

Given its role in the synthesis of flavones , it may contribute to the pharmacological properties of these compounds, which include antioxidant, antitumor, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of 2’,4’-Dihydroxyacetophenone can be influenced by various environmental factors. For instance, the synthesis of flavones from 2’,4’-Dihydroxyacetophenone involves a reaction with a 4-substituted aroyl chloride in the presence of bases . The yield and efficiency of this process can be affected by factors such as the concentration of the reactants, the temperature, and the pH of the reaction environment .

Analyse Biochimique

Biochemical Properties

2’,4’-Dihydroxyacetophenone interacts with a variety of enzymes, proteins, and other biomolecules. One key enzyme it interacts with is 2,4’-dihydroxyacetophenone dioxygenase (DAD), a non-heme iron enzyme . This enzyme catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone in the presence of molecular oxygen .

Molecular Mechanism

The molecular mechanism of 2’,4’-Dihydroxyacetophenone involves its interaction with the enzyme DAD. The enzyme DAD catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone, leading to the formation of 4-hydroxybenzoate and formate . This process involves the formation of an enzyme-2’,4’-Dihydroxyacetophenone complex and the transfer of oxygen atoms .

Activité Biologique

2',4'-Dihydroxyacetophenone (2',4'-DHAP), also known as resacetophenone, is a naturally occurring compound recognized for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups at the 2' and 4' positions of the acetophenone backbone. Its molecular formula is CHO, and it has a molecular weight of 168.15 g/mol. The compound is soluble in organic solvents and exhibits a range of biological activities.

1. Antifungal Activity

Research indicates that 2',4'-DHAP exhibits significant antifungal properties against various fungal species. The introduction of an acetyl group has been shown to enhance this activity, making it a candidate for developing antifungal agents.

| Fungal Species Tested | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 18 |

| Penicillium chrysogenum | 20 |

2. Anti-inflammatory Activity

Flavonoid derivatives synthesized from 2',4'-DHAP have demonstrated anti-inflammatory effects in animal models. These derivatives inhibit pro-inflammatory cytokines, thereby reducing inflammation.

3. Antimicrobial Activity

Derivatives of 2',4'-DHAP, including thiosemicarbazones and morpholines, have shown promising antibacterial and antifungal activities. These compounds were synthesized using 2',4'-DHAP as a precursor and exhibited effective antimicrobial properties against various pathogens.

4. Antioxidant Activity

Metal coordination compounds derived from 2',4'-DHAP have been reported to enhance antioxidant enzyme activities, such as superoxide dismutase (SOD) and peroxidase (POD), particularly in plant models like rice seedlings.

The biological effects of 2',4'-DHAP are primarily mediated through its interaction with various enzymes and biochemical pathways:

- Enzyme Interaction : The compound interacts with enzymes such as 2,4'-dihydroxyacetophenone dioxygenase (DAD), which catalyzes the cleavage of the aliphatic C-C bond, producing 4-hydroxybenzoate and formate .

- Signal Transduction : It influences cellular functions by modulating signal transduction pathways, which may lead to altered cellular responses in inflammation and apoptosis .

Case Study on Allergic Reactions

A notable case study reported allergic contact dermatitis associated with the use of a nail antifungal preparation containing resacetophenone. Two patients exhibited severe inflammatory reactions upon application, which resolved after discontinuation of the product . This highlights the importance of understanding the potential adverse effects associated with compounds like 2',4'-DHAP.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most significant applications of DHAP is its antimicrobial properties. Research has demonstrated that DHAP and its metal complexes exhibit potent antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study synthesized DHAP and its copper (II) complex, revealing that the complex showed enhanced antibacterial activity compared to the parent compound. The inhibition zones were measured to evaluate effectiveness, indicating that metal coordination can significantly improve the biological activity of hydroxyacetophenones .

Table 1: Antibacterial Activity of DHAP Complexes

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2',4'-Dihydroxyacetophenone | S. aureus | 12 |

| Cu(II) Complex | E. coli | 15 |

| Cu(II) Complex | P. aeruginosa | 18 |

Antifungal Activity

DHAP also exhibits antifungal properties. A case report highlighted its use in antifungal nail preparations, where it was associated with allergic reactions but demonstrated effectiveness against fungal infections. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity .

Anti-inflammatory Properties

Research indicates that derivatives of DHAP possess anti-inflammatory activities. Flavonoid compounds synthesized from DHAP have shown promising results in reducing inflammation in animal models. These derivatives can modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs.

Antioxidant Activity

DHAP has been studied for its antioxidant properties as well. Metal coordination compounds derived from DHAP have been shown to enhance antioxidant enzyme activities in plant models, such as superoxide dismutase (SOD) and peroxidase (POD), promoting overall plant health and resistance to oxidative stress .

Role in Biochemical Reactions

The enzyme 2,4'-dihydroxyacetophenone dioxygenase catalyzes the conversion of DHAP into other useful compounds like 4-hydroxybenzoic acid and formic acid. This enzyme has been characterized structurally, revealing insights into its catalytic mechanisms and potential applications in bioremediation and biosynthesis .

Industrial Applications

In industrial settings, DHAP serves as a raw material for synthesizing pharmaceuticals, agricultural chemicals, and photosensitive materials. Its versatility makes it an essential compound in developing new chemical processes and products that require specific functional groups .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DHAP derivatives involved synthesizing several new compounds and testing their activity against clinical strains of bacteria. The results indicated that certain derivatives exhibited higher activity than conventional antibiotics, suggesting their potential use as alternative treatments in antibiotic-resistant infections.

Case Study 2: Allergic Reactions in Antifungal Treatments

Two cases were documented where patients developed allergic contact dermatitis due to a nail antifungal preparation containing resacetophenone (a derivative of DHAP). This highlights the importance of understanding the biocompatibility of compounds used in dermatological formulations .

Analyse Des Réactions Chimiques

Enzymatic Oxidative Cleavage

Reaction:

DHA undergoes oxygenative C–C bond cleavage catalyzed by 2,4'-dihydroxyacetophenone dioxygenase (DAD) to yield 4-hydroxybenzoic acid and formic acid via the following stoichiometry:

Mechanistic Insights:

-

Active Site: DAD contains a non-heme Fe³⁺ center coordinated by three histidine residues (His76, His78, His114) and a carbonate/formate ligand .

-

Kinetics:

-

Radical Pathway: QM/MM studies suggest a mechanism involving a triplet Fe(III)-superoxide radical intermediate, enabling heterolytic cleavage of the aliphatic C–C bond .

Synthetic Preparation

DHA is industrially synthesized via acetylation of resorcinol under varied catalytic conditions:

Methods Comparison:

Key Steps:

-

Acetylation: Resorcinol reacts with acetic acid to form an acetylated intermediate.

-

Fries Rearrangement: Acid-catalyzed migration of the acetyl group to the aromatic ring .

Coordination Chemistry

DHA forms stable metal complexes, enabling applications in catalysis and materials science:

-

Cu(II) Complexation: Reacts with semicarbazide to form 2,4-dihydroxyacetophenone semicarbazone , which coordinates Cu²⁺ via the carbonyl and hydroxyl groups .

Characterization Data:

Aldol Condensation

DHA participates in Claisen-Schmidt reactions to synthesize substituted chalcones:

General Reaction:

Example Derivatives:

Functional Group Reactions

Propriétés

IUPAC Name |

1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYEHHGGXARJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058998 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,4-Dihydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89-84-9 | |

| Record name | 2′,4′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC3V356VZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | 2',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-Dihydroxyacetophenone?

A1: 2,4-Dihydroxyacetophenone has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []

Q2: How is 2,4-Dihydroxyacetophenone typically synthesized?

A2: 2,4-Dihydroxyacetophenone is commonly synthesized via Friedel-Crafts acetylation of resorcinol using acetic acid and a catalyst, often anhydrous zinc chloride. [, , ] Alternative methods utilize triethylammonium chloroaluminate ionic liquid as a catalyst. []

Q3: What spectroscopic techniques are used to characterize 2,4-Dihydroxyacetophenone?

A3: Common spectroscopic techniques include:

- Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl and carbonyl groups present in the molecule. [, , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing proton (1H-NMR) and carbon (13C-NMR) environments. [, , , , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine electronic transitions and can be used for quantitative analysis. [, , , , , ]

- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural analysis. [, , , ]

Q4: Has the crystal structure of 2,4-Dihydroxyacetophenone been determined?

A4: Yes, single crystal X-ray diffraction studies revealed that 2,4-Dihydroxyacetophenone belongs to the monoclinic crystal system. [, ]

Q5: What is the thermal stability of 2,4-Dihydroxyacetophenone?

A5: Thermogravimetric analysis (TGA) indicates that 2,4-Dihydroxyacetophenone exhibits good thermal stability. [, , ]

Q6: What are the applications of 2,4-Dihydroxyacetophenone in material science?

A6: 2,4-Dihydroxyacetophenone serves as a building block for synthesizing various polymers, including phenolformaldehyde resins and terpolymer resins, with potential applications in materials science. [, ]

Q7: Does 2,4-Dihydroxyacetophenone exhibit any catalytic activity?

A7: While not a catalyst itself, 2,4-Dihydroxyacetophenone is a valuable precursor in organic synthesis. For instance, it's used in the synthesis of ZnO-nanorods, which act as catalysts in multicomponent reactions to generate α-amino nitrile benzofuran derivatives. []

Q8: What are the reported biological activities of 2,4-Dihydroxyacetophenone and its derivatives?

A8: Research suggests potential activities like:

- Antifungal Activity: 2,4-Dihydroxyacetophenone exhibits antifungal activity against various fungal species. Interestingly, introducing an acetyl group significantly enhances this activity. []

- Anti-inflammatory Activity: Certain flavone derivatives synthesized from 2,4-Dihydroxyacetophenone demonstrate anti-inflammatory properties in animal models. []

- Antimicrobial Activity: Thiosemicarbazone and morpholine derivatives, synthesized using 2,4-Dihydroxyacetophenone as a starting material, exhibit promising antifungal and antibacterial activities. []

- Antioxidant Activity: Metal coordination compounds of 2,4-Dihydroxyacetophenone have shown potential to promote cell activity and antioxidant enzyme activities (SOD and POD) in rice seedlings. []

Q9: Is 2,4-Dihydroxyacetophenone found in natural sources?

A9: Yes, 2,4-Dihydroxyacetophenone has been identified as a natural product in the Australian ponerine ant Rhytidoponera chalybata. Studies using labeled acetate precursors suggest its biosynthesis occurs via the polyketide pathway. []

Q10: What is the role of 2,4-Dihydroxyacetophenone in the synthesis of isoliquiritigenin?

A10: 2,4-Dihydroxyacetophenone is a key starting material in the synthesis of isoliquiritigenin, a compound with various biological activities. The synthesis typically involves protecting the hydroxyl groups, an Aldol addition reaction, and subsequent deprotection. [, ]

Q11: How is 2,4-Dihydroxyacetophenone used in analytical chemistry?

A11: 2,4-Dihydroxyacetophenone and its derivatives find use in analytical applications, including:

- Spectrophotometric determination of metal ions: 2,4-Dihydroxyacetophenone and its derivatives, such as its thiosemicarbazone and acetoylhydrazone, are used as chromogenic reagents for the sensitive and selective determination of metal ions like copper(II) and zirconium(IV). [, , , ]

- Thin-layer chromatography (TLC): TLC systems employing 2,4-Dihydroxyacetophenone enable effective separation and identification of compounds during the synthesis of isoliquiritigenin. []

- Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry: 2,4-Dihydroxyacetophenone, when combined with cyclodextrins, acts as a matrix in MALDI-MS, improving spectral quality by suppressing matrix-related ions in the low molecular weight region. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.